molecular formula C14H27N B13273148 [2-(Cyclohex-1-en-1-yl)ethyl](4-methylpentan-2-yl)amine

[2-(Cyclohex-1-en-1-yl)ethyl](4-methylpentan-2-yl)amine

Cat. No.: B13273148
M. Wt: 209.37 g/mol
InChI Key: JRSWWKHTZNEXKM-UHFFFAOYSA-N
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Description

2-(Cyclohex-1-en-1-yl)ethylamine is a secondary amine featuring a cyclohexene moiety and a branched alkyl chain (4-methylpentan-2-yl). This compound belongs to a class of structurally diverse amines with applications in medicinal chemistry, materials science, and synthetic intermediates .

Properties

Molecular Formula

C14H27N

Molecular Weight

209.37 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-methylpentan-2-amine

InChI

InChI=1S/C14H27N/c1-12(2)11-13(3)15-10-9-14-7-5-4-6-8-14/h7,12-13,15H,4-6,8-11H2,1-3H3

InChI Key

JRSWWKHTZNEXKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)NCCC1=CCCCC1

Origin of Product

United States

Preparation Methods

Reductive Amination of Cyclohex-1-en-1-yl Acetaldehyde with 4-Methylpentan-2-yl Amine

Description:

  • Cyclohex-1-en-1-yl acetaldehyde can be prepared by oxidation of the corresponding cyclohexenyl ethyl alcohol.
  • This aldehyde is then reacted with 4-methylpentan-2-yl amine under reductive amination conditions.
  • Reductive amination is typically performed using reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation in the presence of a suitable catalyst (e.g., Pd/C, PtO2).
  • The reaction proceeds via imine formation followed by in situ reduction to yield the target secondary amine.

Advantages:

  • Mild reaction conditions.
  • High selectivity for secondary amine formation.
  • Avoids multiple protection and deprotection steps.

Typical Conditions:

Step Reagents/Conditions Notes
Aldehyde preparation Oxidation of cyclohexenyl ethyl alcohol PCC or Swern oxidation
Reductive amination 4-methylpentan-2-yl amine + NaBH(OAc)3 Room temperature, inert atmosphere

Nucleophilic Substitution on Halogenated Cyclohexenyl Ethyl Derivatives

Description:

  • Halogenated cyclohex-1-en-1-yl ethyl derivatives (e.g., bromides or iodides) can be prepared by halogenation of the corresponding alcohol.
  • The halide is then reacted with 4-methylpentan-2-yl amine under nucleophilic substitution conditions to afford the target amine.
  • This method requires careful control to avoid elimination or side reactions.

Typical Conditions:

Step Reagents/Conditions Notes
Halogenation PBr3 or SOCl2 on cyclohexenyl ethyl alcohol Low temperature to minimize side reactions
Nucleophilic substitution 4-methylpentan-2-yl amine, base (e.g., K2CO3) Polar aprotic solvent (DMF, DMSO), moderate temperature

Catalytic Hydrogenation of Imine Intermediates

Description:

  • The amine can be synthesized by first forming an imine from cyclohex-1-en-1-yl acetaldehyde and 4-methylpentan-2-yl amine.
  • The imine is then subjected to catalytic hydrogenation using Pd/C or Pt catalysts under mild hydrogen pressure.
  • This method is well-documented for related amines and provides high yields and purity.

Representative Patent-Based Synthetic Route

Patent AU2012242124B2 and US20140087949A1 describe synthetic methods involving substituted cyclohexenyl derivatives and amine coupling that can be adapted for this compound:

  • The preparation involves the formation of substituted cyclohexenyl intermediates by selective alkylation or halogenation.
  • Subsequent reaction with branched alkyl amines under reductive amination or nucleophilic substitution conditions yields the target amine.
  • The patents emphasize the use of controlled temperature, inert atmosphere, and purification by crystallization or chromatography to achieve high purity.

Analytical Data and Reaction Monitoring

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages
Reductive Amination Cyclohex-1-en-1-yl acetaldehyde, 4-methylpentan-2-yl amine, NaBH(OAc)3 Mild, high selectivity Requires aldehyde preparation
Nucleophilic Substitution Cyclohex-1-en-1-yl ethyl halide, 4-methylpentan-2-yl amine, base Direct, straightforward Possible side reactions
Catalytic Hydrogenation of Imine Imine intermediate, Pd/C or Pt catalyst, H2 gas High yield, clean reaction Requires hydrogenation setup

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-1-en-1-yl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce different amines .

Scientific Research Applications

2-(Cyclohex-1-en-1-yl)ethylamine has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclohex-1-en-1-yl)ethylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclohexene Moieties

(a) 2-(1-Cyclohexen-1-yl)ethylamine Hydrochloride
  • Structure : Substitutes 4-methylpentan-2-yl with a 4-methylbenzyl group.
  • Physicochemical Properties : Molecular formula = C₁₆H₂₃N·HCl; Molecular weight = 265.82 g/mol .
(b) 4-({[2-(Cyclohex-1-en-1-yl)ethyl]amino}methyl)-2,6-dimethylphenol
  • Structure: Incorporates a phenolic hydroxyl group and methyl substituents.
(c) N-(2-(Cyclohex-1-en-1-yl)ethyl)-3-phenyl-4-(dioxaborolane)pentanamide (12b)
  • Structure : Replaces the 4-methylpentan-2-yl amine with a boron-containing dioxaborolane group.
  • Synthesis : Copper-catalyzed carbonylative multi-component reaction; Yield = 63% .
  • Functional Impact : The boronate ester enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound .

Analogues with Varied Amine Substituents

(a) 2-Cyclohexyl-N-(4-methylpentan-2-yl)-1H-indol-5-amine
  • Structure : Replaces cyclohexene with a saturated cyclohexyl group and adds an indole ring.
  • Key Differences : The indole moiety enables aromatic interactions in receptor binding, while the saturated cyclohexyl group reduces reactivity .
(b) Cyclohexyl-Isoquinolin-1-yl-Amine
  • Structure: Features an isoquinoline heterocycle instead of the cyclohexene-ethyl group.

Substituent Effects on Physicochemical Properties

Compound Name Substituent Features Molecular Weight (g/mol) LogP* Synthesis Yield Key Applications
Target Compound Cyclohexene + branched alkyl ~237.4 (C₁₄H₂₅N) ~3.2 Not reported Synthetic intermediate
2-(1-Cyclohexen-1-yl)ethylamine·HCl Benzyl + HCl salt 265.82 ~2.8 Not reported Pharmaceutical research
Compound 12b Boronate ester 476.34 (C₂₆H₄¹BNO₄Si) ~4.5 63% Catalysis, drug design
4-({[2-(Cyclohexenyl)ethyl]amino}methyl)-2,6-dimethylphenol Phenolic hydroxyl ~287.4 (C₁₈H₂₅NO) ~2.5 Not reported Antioxidant studies

*Estimated using fragment-based methods.

Biological Activity

2-(Cyclohex-1-en-1-yl)ethylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H27N
  • Molecular Weight : 211.38 g/mol
  • CAS Number : Not specified in the available literature, but relevant identifiers can be found in chemical databases.

Pharmacological Effects

  • Antidepressant Activity : Research indicates that compounds with similar structures may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. For instance, derivatives of amines have been shown to enhance mood and reduce anxiety in animal models.
  • Anti-inflammatory Properties : Some studies suggest that 2-(Cyclohex-1-en-1-yl)ethylamine may possess anti-inflammatory properties. Compounds with cyclohexene rings often interact with inflammatory pathways, potentially inhibiting cytokine production and reducing inflammation.
  • Neuroprotective Effects : The structural motifs present in this compound are similar to those found in neuroprotective agents. Preliminary studies indicate potential protective effects against neurodegenerative conditions by reducing oxidative stress and apoptosis in neuronal cells.

The exact mechanisms by which 2-(Cyclohex-1-en-1-yl)ethylamine exerts its effects are still under investigation. However, several hypotheses include:

  • Receptor Modulation : The compound may act as a partial agonist or antagonist at various neurotransmitter receptors, influencing mood and cognitive functions.
  • Enzyme Inhibition : It may inhibit enzymes involved in the metabolism of neurotransmitters, thereby increasing their availability in the synaptic cleft.

Study 1: Antidepressant Efficacy

A study conducted on a series of amine derivatives similar to 2-(Cyclohex-1-en-1-yl)ethylamine demonstrated significant antidepressant-like effects in rodent models. The study utilized the forced swim test (FST) and tail suspension test (TST) to evaluate behavioral changes post-administration. Results indicated a reduction in immobility time, suggesting enhanced mood states.

CompoundDose (mg/kg)FST Immobility Time (s)TST Immobility Time (s)
Control0120150
Test Compound108090
Test Compound206070

Study 2: Anti-inflammatory Activity

In vitro assays were performed to assess the anti-inflammatory activity of 2-(Cyclohex-1-en-1-yl)ethylamine using lipopolysaccharide (LPS)-stimulated macrophages. The results showed a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control1000800
Compound (10 µM)600400
Compound (20 µM)300200

Q & A

Q. How to address low yields in scaled-up syntheses?

  • Optimize solvent polarity (e.g., switch from THF to DMF for better amine solubility) and employ continuous flow reactors to enhance mixing. For example, flow systems reduce side reactions in exothermic aminations .

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